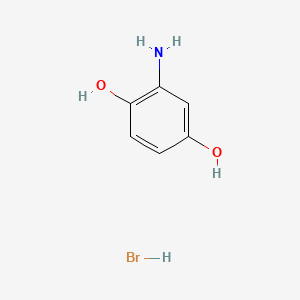
2-Aminohydroquinone hydrobromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Aminohydroquinone hydrobromide is a chemical compound with the molecular formula C6H8BrNO2. It is also known as 2-aminobenzene-1,4-diol hydrobromide. This compound is characterized by the presence of an amino group (-NH2) and two hydroxyl groups (-OH) attached to a benzene ring, along with a hydrobromide group (HBr). It is commonly used in various chemical and biological research applications due to its unique properties.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-aminohydroquinone hydrobromide typically involves the reaction of hydroquinone with ammonia in the presence of a brominating agent. One common method is the Thiele-Winter acetoxylation, which involves the reaction of 1,4-quinone derivatives with acetic anhydride in the presence of an acidic catalyst .
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and amination processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The exact methods can vary depending on the manufacturer and specific requirements.
化学反応の分析
Types of Reactions: 2-Aminohydroquinone hydrobromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones, which are important intermediates in many chemical processes.
Reduction: It can be reduced to form hydroquinone derivatives.
Substitution: The amino and hydroxyl groups can participate in substitution reactions with various reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like acetic anhydride and bromine can be used for substitution reactions.
Major Products:
Oxidation: Quinones and related compounds.
Reduction: Hydroquinone derivatives.
Substitution: Various substituted benzene derivatives.
科学的研究の応用
2-Aminohydroquinone hydrobromide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of various chemicals.
Biology: The compound is used in studies related to enzyme activity and protein interactions.
Industry: The compound is used in the manufacture of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 2-aminohydroquinone hydrobromide involves its interaction with various molecular targets. It can act as an electron carrier and participate in redox reactions. The compound can bind to thiol, amine, and hydroxyl groups, leading to various biochemical effects . It may also interact with DNA, inducing double-strand breaks and affecting DNA topoisomerase activity .
類似化合物との比較
Hydroquinone: Similar structure but lacks the amino group.
Aminophenol: Contains an amino group but only one hydroxyl group.
Quinones: Oxidized derivatives of hydroquinones.
Uniqueness: 2-Aminohydroquinone hydrobromide is unique due to the presence of both amino and hydroxyl groups on the benzene ring, along with the hydrobromide group. This combination of functional groups gives it distinct chemical and biological properties, making it valuable in various research and industrial applications.
特性
CAS番号 |
64158-75-4 |
|---|---|
分子式 |
C6H8BrNO2 |
分子量 |
206.04 g/mol |
IUPAC名 |
2-aminobenzene-1,4-diol;hydrobromide |
InChI |
InChI=1S/C6H7NO2.BrH/c7-5-3-4(8)1-2-6(5)9;/h1-3,8-9H,7H2;1H |
InChIキー |
XZIOUMGSBKWPFC-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1O)N)O.Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



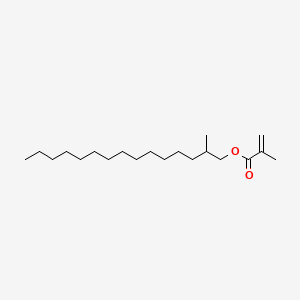
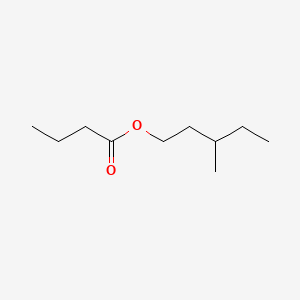
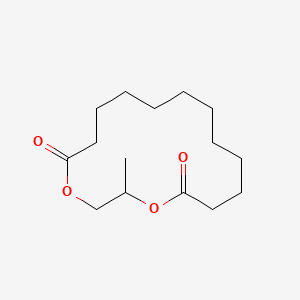


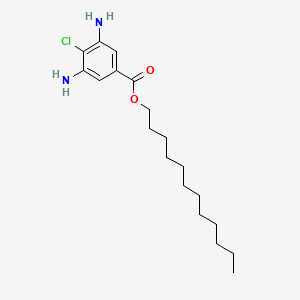




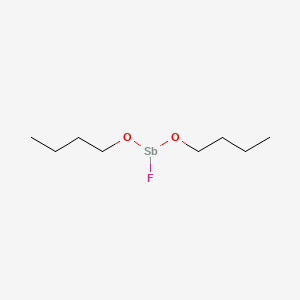
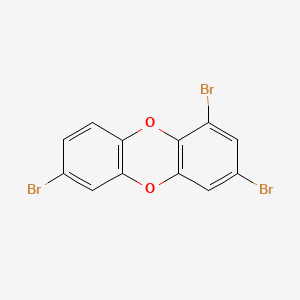
![3-Methyl-5-sulfanylidene-2,4-dihydropyrazolo[4,3-d]pyrimidin-7-one](/img/structure/B15175687.png)
